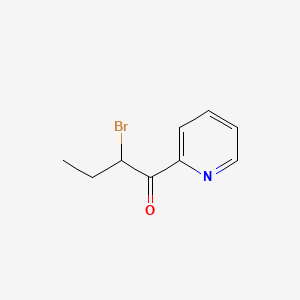

2-Bromo-1-(pyridin-2-YL)butan-1-one

Description

2-Bromo-1-(pyridin-2-yl)butan-1-one (CAS: 1199773-08-4) is a brominated ketone featuring a pyridin-2-yl substituent. This compound is synthesized via nucleophilic substitution reactions, often involving 2-bromobutyric acid and pyridine derivatives under transition metal catalysis . Its structure combines a reactive α-bromo ketone moiety with a heteroaromatic pyridine ring, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for organometallic reagents.

Properties

IUPAC Name |

2-bromo-1-pyridin-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-2-7(10)9(12)8-5-3-4-6-11-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAMKVXETFDLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682399 | |

| Record name | 2-Bromo-1-(pyridin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-08-4 | |

| Record name | 2-Bromo-1-(2-pyridinyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(pyridin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(pyridin-2-yl)butan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(pyridin-2-yl)butan-1-one using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(pyridin-2-yl)butan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

Nucleophilic Substitution: Substituted pyridinyl butanones.

Reduction: 2-(pyridin-2-yl)butan-1-ol.

Oxidation: 2-(pyridin-2-yl)butanoic acid.

Scientific Research Applications

2-Bromo-1-(pyridin-2-yl)butan-1-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-1-(pyridin-2-yl)butan-1-one involves its interaction with various molecular targets. The bromine atom and the pyridine ring contribute to its reactivity and ability to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and properties of α-bromo ketones are highly influenced by substituents attached to the carbonyl group. Below is a comparative analysis with structurally related compounds:

Key Observations:

Substituent Electronic Effects :

- The pyridin-2-yl group (electron-deficient due to the nitrogen atom) enhances the electrophilicity of the α-bromo ketone, favoring nucleophilic attacks compared to phenyl derivatives .

- Halogenated aryl groups (e.g., 4-fluorophenyl , 4-iodophenyl ) introduce electron-withdrawing effects, but the pyridine ring offers additional coordination sites for metal catalysts, enhancing utility in cross-coupling reactions.

Heterocyclic vs. The pyridine nitrogen can act as a hydrogen-bond acceptor, influencing crystallization behavior, whereas azetidine derivatives often remain oils .

Physical Properties and Purification

- Physical State : Most α-bromo ketones, including 2-Bromo-1-(pyridin-2-yl)butan-1-one, are oils, likely due to reduced molecular symmetry and weak intermolecular forces . Exceptions include crystalline derivatives with strong hydrogen-bonding motifs.

- Purification : Silica gel chromatography with EtOAc/hexanes is commonly used, as seen in azetidine and pyridine derivatives .

Biological Activity

2-Bromo-1-(pyridin-2-YL)butan-1-one is a brominated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various therapeutic applications, particularly in the context of cancer treatment and antimicrobial activity.

- Molecular Formula : C9H10BrN

- Molecular Weight : 215.09 g/mol

- CAS Number : 1017021-12-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the pyridine ring enhances its binding affinity and specificity, potentially modulating various biological pathways. This compound may exhibit its effects by inhibiting or activating proteins involved in critical cellular processes.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits notable biological activity:

Anticancer Activity

Research indicates that derivatives of brominated compounds often display significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 and U-937, with IC50 values indicating potent cytotoxicity. The mechanism involves the activation of caspases leading to programmed cell death, which is crucial for eliminating malignant cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 4.5 | Apoptosis induction |

| This compound | U-937 | 5.0 | Caspase activation |

Antimicrobial Activity

Studies have also explored the antimicrobial properties of this compound. The presence of the bromine atom is believed to enhance its lipophilicity, allowing better penetration into bacterial membranes. In vitro tests have demonstrated effectiveness against various strains of bacteria, including Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 32 | Weak |

Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of various brominated compounds, this compound was tested against multiple cancer cell lines. Results indicated that it significantly inhibited cell proliferation in MCF-7 cells, with flow cytometry confirming an increase in apoptotic cells.

Study 2: Antimicrobial Screening

A high-throughput screening identified this compound as a candidate for antimicrobial activity against resistant strains of bacteria. The compound exhibited a dose-dependent response, suggesting potential for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.